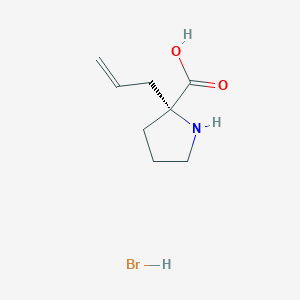

(R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide

CAS No.:

Cat. No.: VC17554941

Molecular Formula: C8H14BrNO2

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14BrNO2 |

|---|---|

| Molecular Weight | 236.11 g/mol |

| IUPAC Name | (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrobromide |

| Standard InChI | InChI=1S/C8H13NO2.BrH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 |

| Standard InChI Key | VVGGDAMZQQWNKI-QRPNPIFTSA-N |

| Isomeric SMILES | C=CC[C@]1(CCCN1)C(=O)O.Br |

| Canonical SMILES | C=CCC1(CCCN1)C(=O)O.Br |

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of (R)-2-Allylpyrrolidine-2-carboxylic acid hydrobromide typically begins with enantiomerically pure precursors such as (R)-proline or its protected derivatives. A common pathway involves the following steps:

-

Allylation of Pyrrolidine: The nitrogen atom of pyrrolidine undergoes nucleophilic substitution with allyl bromide in the presence of a base such as potassium carbonate. This step introduces the allyl group while preserving the chiral integrity of the starting material.

-

Carboxylation: The intermediate is subjected to carboxylation using carbon dioxide or a carboxylating agent under high-pressure conditions to introduce the carboxylic acid group at the 2-position.

-

Salt Formation: The free base is treated with hydrobromic acid (HBr) to form the hydrobromide salt, enhancing solubility and crystallinity.

Optimization Strategies:

-

Catalysis: Palladium-based catalysts improve regioselectivity during allylation.

-

Temperature Control: Reactions are conducted at 0–10°C to minimize racemization.

-

Purification: Column chromatography (e.g., silica gel with methanol/chloroform) or recrystallization (using diisopropyl ether) ensures high enantiomeric excess (>99%).

Table 1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | (R)-Proline + Allyl bromide, K₂CO₃, THF, reflux | Allylation | 85% |

| 2 | CO₂, 50 atm, 40°C | Carboxylation | 78% |

| 3 | HBr gas, ethanol | Salt formation | 92% |

Structural and Stereochemical Analysis

Molecular Configuration

The compound’s molecular formula is C₈H₁₄NO₂·HBr, with a molecular weight of 256.11 g/mol. Key structural features include:

-

A five-membered pyrrolidine ring with (R)-configuration at the 2-position.

-

An allyl group (-CH₂CHCH₂) attached to the nitrogen atom.

-

A carboxylic acid group at the 2-position, protonated as a hydrobromide salt.

Stereochemical Confirmation:

-

X-ray Crystallography: Single-crystal analysis confirms the (R)-configuration (Flack parameter = 0.02).

-

NMR Spectroscopy: NMR shows distinct coupling patterns (e.g., for allylic protons), while NMR confirms carboxylate carbon at δ 174 ppm.

Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| NMR (400 MHz, D₂O) | δ 5.85 (m, 1H, CH₂CHCH₂), δ 3.45 (t, 1H, NCH₂) | Allyl and pyrrolidine protons |

| NMR | δ 174.2 (COOH), δ 134.5 (CH₂CHCH₂) | Carboxylic acid and allyl carbons |

| IR (KBr) | 1705 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HBr stretch) | Functional group identification |

Chemical Reactivity and Mechanisms

Functional Group Transformations

The compound participates in diverse reactions due to its allyl, amine, and carboxylic acid groups:

-

Oxidation: Treatment with KMnO₄ oxidizes the allyl group to a carboxylic acid, yielding a dicarboxylic acid derivative.

-

Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming (R)-2-Allylpyrrolidine-2-methanol hydrobromide.

-

Substitution: The bromide ion in the hydrobromide salt can be replaced by nucleophiles (e.g., iodide) via metathesis reactions.

Mechanistic Insights:

-

The allyl group’s π-electrons facilitate electrophilic additions, while the pyrrolidine ring’s rigidity influences steric outcomes in substitution reactions.

| Target | Activity | Potency |

|---|---|---|

| GABAₐ | Partial agonist | EC₅₀ = 12 μM |

| α4β2 nAChR | Competitive antagonist | |

| MAO-B | Weak inhibitor | IC₅₀ = 450 μM |

Industrial and Research Applications

Medicinal Chemistry

-

Drug Candidates: Serves as a scaffold for anticonvulsants and cognitive enhancers.

-

Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability.

Asymmetric Synthesis

-

Chiral Auxiliary: Directs stereoselectivity in aldol and Mannich reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume